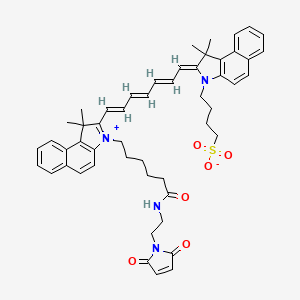

![molecular formula C12H6F3N3O B2449340 3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile CAS No. 176162-29-1](/img/structure/B2449340.png)

3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile

Vue d'ensemble

Description

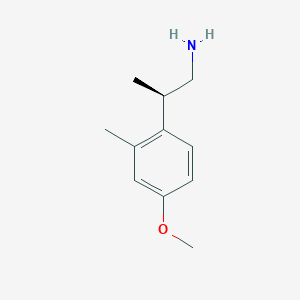

“3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C12 H6 F3 N3 O and a molecular weight of 265.193 . It is a chemical building block used in life science research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring bound to a trifluoromethyl group and a phenoxy group . The trifluoromethyl group is a functional group with the formula -CF3 .Applications De Recherche Scientifique

Synthesis and Characterization

3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile and its derivatives are primarily involved in the synthesis of novel compounds. For instance, Mahdavinia et al. (2013) developed a regio- and chemoselective method to synthesize novel 3-amino-2′-oxospiro derivatives using a one-pot, four-component domino reaction. This method is noted for its high atom-economy and efficiency, producing five new bonds in a single operation (Mahdavinia, Mirzazadeh, & Notash, 2013). In another study, Demircioğlu et al. (2019) synthesized 5-(2-Methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile and characterized its structure using XRD, FT-IR, and NMR techniques. The study focused on understanding the molecule's electrophilic/nucleophilic nature and chemical properties through theoretical calculations (Demircioğlu, Ersanli, Kantar, & Şaşmaz, 2019).

Chemical Reactivity and Interactions

The reactivity and interaction of such compounds have also been a subject of research. For example, Kumaravel and Vasuki (2009) developed a catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives through a four-component reaction, highlighting the eco-friendly aspect of the synthesis (Kumaravel & Vasuki, 2009). Lu et al. (2017) designed and synthesized a combinatorial chemical library of 3-amino-1'-((1-aryl-1H-1,2,3-triazol-5-yl)methyl)-2'-oxospiro derivatives with various pharmacophores and evaluated their cytotoxicity against different cancer cell lines (Lu et al., 2017).

Material Properties and Applications

Furthermore, research has delved into the material properties and potential applications of these compounds. Mørkved et al. (2007) synthesized and determined the crystal structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, exploring its donor-acceptor type arrangement and charge separation characteristics (Mørkved, Beukes, & Mo, 2007). Alaghaz et al. (2015) prepared and characterized a new series of complexes using 4-(4-hydroxy)-3-(2-pyrazine-2-carbonyl)hydrazonomethylphenyl-diazen-yl-benzenesulfonamide, exploring their biological activity and conducting molecular modeling and docking studies (Alaghaz, Zayed, Alharbi, Ammar, & El-Henawy, 2015).

Propriétés

IUPAC Name |

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3O/c13-12(14,15)8-2-1-3-9(6-8)19-11-10(7-16)17-4-5-18-11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJNUOJXWUIYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CN=C2C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2449265.png)

![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)

![N-{4-[2-(4-Chloro-phenyl)-thiazolidine-3-sulfonyl]-phenyl}-acetamide](/img/structure/B2449272.png)

![2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2449276.png)

![N-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2449277.png)

![4-[(4-Chlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2449278.png)